molecular formula C9H3F3N2O B062900 1,4-Dicyano-2-(trifluoromethoxy)benzene CAS No. 175278-16-7

1,4-Dicyano-2-(trifluoromethoxy)benzene

Cat. No.: B062900
CAS No.: 175278-16-7
M. Wt: 212.13 g/mol
InChI Key: SIJNPBWOOSQUOS-UHFFFAOYSA-N
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Description

1,4-Dicyano-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H3F3N2O It is characterized by the presence of two cyano groups and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dicyano-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a precursor such as 1,4-dibromo-2-(trifluoromethoxy)benzene is reacted with a cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-Dicyano-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, where nucleophiles replace the cyano groups.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the cyano and trifluoromethoxy groups makes the ring less reactive.

    Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), polar aprotic solvents (DMSO, DMF), elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Reduction: Corresponding amines from the reduction of cyano groups.

Scientific Research Applications

1,4-Dicyano-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Materials Science: Used as a building block for the synthesis of advanced materials, including polymers and liquid crystals.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds due to its functional groups.

    Organic Electronics: Employed in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 1,4-dicyano-2-(trifluoromethoxy)benzene in various applications depends on its chemical structure. The cyano groups and trifluoromethoxy group influence the electronic properties of the benzene ring, making it a versatile intermediate in organic synthesis. In materials science, its ability to participate in polymerization and other reactions is crucial for creating new materials with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dicyanobenzene: Lacks the trifluoromethoxy group, making it less electron-withdrawing.

    2,4,5-Trifluorobenzonitrile: Contains fluorine atoms but lacks the cyano groups.

    1,4-Dicyano-2-methoxybenzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

1,4-Dicyano-2-(trifluoromethoxy)benzene is unique due to the combination of cyano and trifluoromethoxy groups, which significantly alter its electronic properties compared to similar compounds. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific reactivity patterns.

Properties

IUPAC Name

2-(trifluoromethoxy)benzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJNPBWOOSQUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371673
Record name 1,4-Dicyano-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-16-7
Record name 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175278-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dicyano-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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